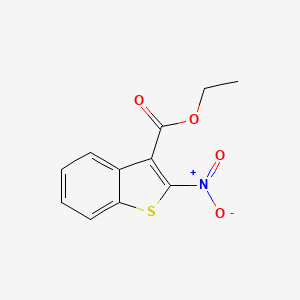![molecular formula C16H17N3 B14348314 Pyrimido[1,2-b]indazole, 3-cyclohexyl- CAS No. 90253-58-0](/img/structure/B14348314.png)
Pyrimido[1,2-b]indazole, 3-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is a compound belonging to the class of fused nitrogen-containing tricyclic skeletons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazole, 3-cyclohexyl- typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported . Another method involves the treatment of 3-amino-1H-indazoles with 2-bromomalonaldehyde in ethanol in the presence of catalytic acetic acid .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-b]indazole, 3-cyclohexyl- are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[1,2-b]indazole, 3-cyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimido[1,2-b]indazole, 3-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential use in treating hepatitis C virus infection.
Wirkmechanismus
The mechanism of action of pyrimido[1,2-b]indazole, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. Similarly, as a phosphodiesterase inhibitor, it may block the enzyme’s activity, leading to increased levels of cyclic nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with pyrimido[1,2-b]indazoles and exhibit similar biological properties, including antiviral and antibacterial activities.
Trifluoromethylated pyrimido[1,2-b]indazole derivatives: These derivatives are known for their prominent biological activities, such as anticancer and antibacterial properties.
Uniqueness
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclohexyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
90253-58-0 |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
3-cyclohexylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C16H17N3/c1-2-6-12(7-3-1)13-10-17-16-14-8-4-5-9-15(14)18-19(16)11-13/h4-5,8-12H,1-3,6-7H2 |
InChI-Schlüssel |
MPJDJHIZPRWIFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
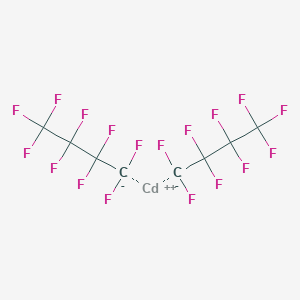
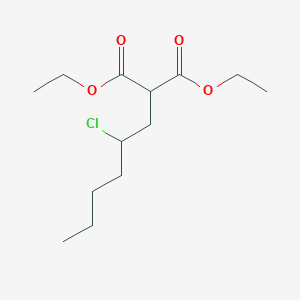
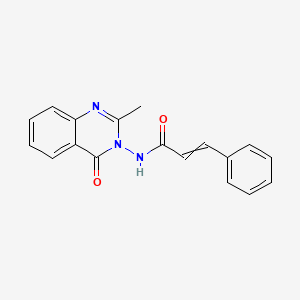
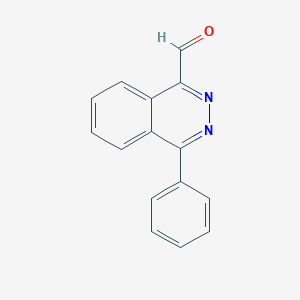
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
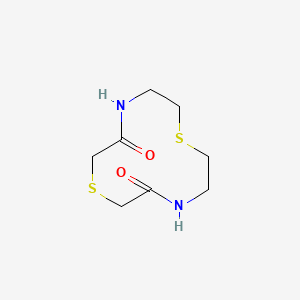
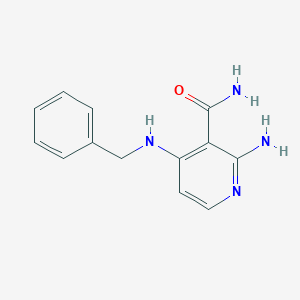
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
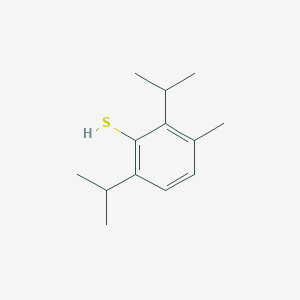
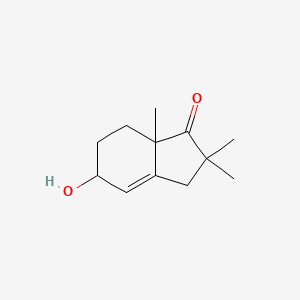
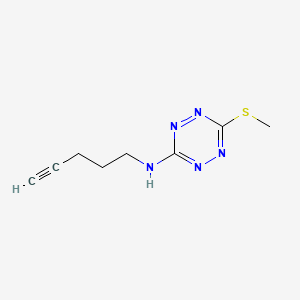
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
